ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate

Epigenetic Drug Discovery WDR5 Inhibitors Mixed-Lineage Leukemia

Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate (CAS 150012-88-7) is a highly functionalized bicyclic heterocycle featuring a unique combination of a 2-amino substituent and a 3-carboxylate ester on a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core. This specific substitution pattern positions it as a privileged scaffold for medicinal chemistry, serving as a critical precursor to multiple distinct classes of kinase inhibitors and GPCR modulators that are not accessible from simpler, non-aminated analogs.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 150012-88-7
Cat. No. B140405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate
CAS150012-88-7
Synonyms5H-Pyrrolo[1,2-a]imidazole-3-carboxylicacid,2-amino-6,7-dihydro-,ethylester
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1CCC2)N
InChIInChI=1S/C9H13N3O2/c1-2-14-9(13)7-8(10)11-6-4-3-5-12(6)7/h2-5,10H2,1H3
InChIKeyAIRDKVZFOXEKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate (CAS 150012-88-7): A Strategic Heterocyclic Building Block for Kinase-Focused Drug Discovery


Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate (CAS 150012-88-7) is a highly functionalized bicyclic heterocycle featuring a unique combination of a 2-amino substituent and a 3-carboxylate ester on a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core . This specific substitution pattern positions it as a privileged scaffold for medicinal chemistry, serving as a critical precursor to multiple distinct classes of kinase inhibitors and GPCR modulators that are not accessible from simpler, non-aminated analogs [1]. Its value proposition is not as a final active pharmaceutical ingredient, but as an enabling chemical intermediate that provides a direct synthetic path to biologically validated pharmacophores with demonstrated target potency and selectivity profiles in the literature [2].

Why In-Class Pyrroloimidazoles Cannot Be Interchanged for the Synthesis of 2-Aryl Bioactive Leads


Attempting to substitute ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate with structurally close analogs, such as the simple 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole or its 3-carboxylate ester lacking the 2-amino group (CAS 163000-06-4), fundamentally precludes the synthesis of the 2-aryl substituted derivatives that define multiple high-value inhibitor classes [1]. The 2-amino moiety is not a passive structural feature; it is the essential reactive handle for diazotization and subsequent transition metal-catalyzed coupling reactions required to install the aryl or heteroaryl groups at the 2-position . This transformation is critical to achieving the binding affinity and selectivity profiles documented for JNK3 inhibitors with p38/JNK3 IC50 ratios of up to 10, WDR5 WIN-site inhibitors with dissociation constants below 10 nM, and α1A adrenoceptor partial agonists with single-digit nanomolar EC50 values [2]. A building block without this amine is synthetically inert toward these key derivatizations, making the target compound an irreplaceable gateway to this bioactive chemical space.

Quantitative Differentiation Evidence for Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate as a Strategic Intermediate


Enabling Access to Low Nanomolar WDR5 WIN-Site Inhibitors Compared to Inert Non-Aminated Scaffolds

The 2-amino group of the target compound is the essential chemical handle for synthesizing 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, a class of WDR5 WIN-site inhibitors. Structure-based design on this scaffold, which requires the 2-amino precursor for aryl installation, led to lead compounds with dissociation constants (Ki) below 10 nM and demonstrated micromolar cellular activity against an MLL-rearranged acute myeloid leukemia (AML) cell line [1]. In contrast, the non-aminated ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate (CAS 163000-06-4) lacks the necessary functional group for this critical C-N bond disconnection and cannot be used to synthesize this specific and highly potent inhibitor class [2].

Epigenetic Drug Discovery WDR5 Inhibitors Mixed-Lineage Leukemia

Sourcing JNK3 Isoform Selectivity: p38/JNK3 IC50 Ratio of 10 from Derivatives of This Scaffold

Derivatives synthesized from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core enabled the discovery of (S)-enantiomers that exhibit a p38/JNK3 IC50 selectivity ratio of up to 10, being up to 20-fold more potent JNK3 inhibitors than their (R)-counterparts [1]. This stereospecific potency and selectivity profile was a direct result of structure-activity relationship (SAR) studies conducted on this scaffold. This high degree of selectivity is not a generic property of the class but was achieved through specific synthetic manipulations originating from the key amino-ester core. An unsubstituted pyrroloimidazole (CAS 59646-16-1) provides no direct path to this advanced JNK3 pharmacophore .

Neuroprotection JNK3 Kinase Inhibitors Isoform Selectivity

Verified High Purity (Greater Than or Equal to 98%) and Quality Control Characterization Compared to Lower Purity Analogs

Commercially sourced ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate is characterized by high purity, with independent suppliers guaranteeing a minimum purity of 98.0% as determined by High-Performance Liquid Chromatography (HPLC) and supported by spectroscopic data (MS, NMR) in authoritative databases [REFS-1, REFS-2]. This level of quality assurance is critical for reproducible synthesis of complex downstream targets. In comparison, the commercially available 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile analog (CAS 134881-51-9) is commonly offered at a lower standard purity of 95% . Using a higher-purity intermediate minimizes the risk of introducing side products that complicate purification of advanced leads.

Chemical Procurement Analytical Chemistry Building Block Quality

Multi-Target Scaffold Versatility Validated Across JNK3, WDR5, and α1A Receptors

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, when appropriately functionalized as in the target compound, has been validated as a precursor to potent ligands against at least three distinct, therapeutically relevant protein targets. These include JNK3 kinase (neuroprotection), the WDR5 protein-protein interaction (oncology), and the α1A adrenergic receptor (urology/CNS). In the latter case, lead compounds such as pyrimidine 19 achieved single-digit nanomolar EC50 values with good selectivity over α1B, α1D, and α2A receptor subtypes and demonstrated attractive CNS drug-like properties [1]. This breadth of validated applications is atypical; the carbonitrile analog (CAS 134881-51-9) is cited only as a general heterocyclic compound, with no published studies demonstrating its utility as a precursor to ligands against these specific high-value targets .

Privileged Scaffold Kinase Inhibitors GPCR Agonists

High-Value Application Scenarios for Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate


Lead Optimization of WDR5 WIN-Site Inhibitors for MLL-Rearranged Leukemia

A medicinal chemistry team focused on epigenetic oncology can procure this compound as the foundational building block to perform late-stage functionalization at the 2-position. The high purity (≥98%) minimizes side reactions, and the 3-carboxylate ester provides a convenient handle for amide formation, a strategy directly validated by the WDR5 inhibitor series achieving Ki < 10 nM and micromolar activity in MLL-r AML cell models [1].

Design of Isoform-Selective JNK3 Kinase Inhibitors for Neurodegenerative Disease

For programs targeting neuroprotection, this intermediate is essential to explore the SAR that led to a p38/JNK3 selectivity ratio of up to 10. Using this core, researchers can independently synthesize novel derivatives to probe the stereochemical requirements for JNK3 inhibition and neuroprotective effects in proprietary neuronal cell assays, as demonstrated in rat cerebellar granule neurone models [2].

Synthesis of CNS-Penetrant α1A Adrenoceptor Partial Agonists

A CNS drug discovery unit can utilize this scaffold to generate compounds that have been shown to possess attractive drug-like properties for the urology therapeutic area. Using the amino-ester as a starting point, researchers can explore the chemical space that yielded potent partial agonists with good membrane permeability and no evidence of P-gp mediated efflux, thereby circumventing a common obstacle in CNS drug development [3].

Quote Request

Request a Quote for ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.